N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)23(29)26-11-5-7-17-9-10-18(13-20(17)26)25-22(28)21(27)24-14-16-6-4-8-19(12-16)30-3/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCXBOWDPHDGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H27N3O4S
- Molecular Weight : 429.5 g/mol
Structural Features
The compound features a tetrahydroquinoline moiety linked to an oxalamide functional group. This unique structure is significant for its interaction with biological targets, potentially influencing its pharmacological effects.
Pharmacological Effects
Preliminary studies indicate that compounds containing tetrahydroquinoline structures exhibit various pharmacological effects, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in vitro.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.
Case Studies and Research Findings
Recent research has highlighted the efficacy of similar tetrahydroquinoline derivatives in treating autoimmune diseases. For example, a study on (R)-D4, a derivative of tetrahydroquinoline, demonstrated significant effects on Th17-mediated autoimmune responses in mouse models. The study reported:
- Bioavailability : (R)-D4 exhibited superior bioavailability compared to other candidates.
- Therapeutic Effects : Effective treatment of psoriasis at lower doses without adverse effects observed over two weeks .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions.
- Oxalamide Linkage Creation : Employing coupling reactions between amines and oxalic acid derivatives.
- Final Modifications : Introducing the methoxybenzyl group through alkylation or acylation reactions.
Applications
The potential applications of this compound span various fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Pharmacology : Investigating its role in modulating immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamides are a diverse class of compounds with variations in their N1 and N2 substituents, which dictate their biological and physicochemical properties. Below is a comparative analysis of structurally and functionally related oxalamides:
Structural Analogues
Functional Comparisons
Bioactivity
- Flavoring Agents : S336 and related dimethoxybenzyl/pyridinylethyl oxalamides (e.g., FEMA 4233) activate the human TAS1R1/TAS1R3 umami receptor, offering MSG-like flavor enhancement with regulatory approval for food use .
- Antiviral Activity : Compounds like 13 and 14 (from ) exhibit antiviral properties by targeting HIV entry mechanisms. Their thiazole and chlorophenyl groups enhance binding to viral glycoproteins .
- Enzyme Inhibition : Oxalamides with halogenated aryl groups (e.g., 28 and 29 in ) inhibit enzymes like SCD1, critical in lipid metabolism, via interactions with hydrophobic binding pockets .
Metabolic Stability: Adamantane-containing oxalamides (e.g., 10 and 11) exhibit high metabolic stability due to their rigid, bulky substituents, whereas methoxybenzyl derivatives (e.g., S336) undergo rapid oxidative demethylation .
Regulatory and Safety Profiles S336 has a NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day in rodents, deemed safe for consumption . Antiviral oxalamides (e.g., 13) show moderate cytotoxicity (HPLC purity ~90%), necessitating further optimization for therapeutic use .
Key Research Findings
Structure–Activity Relationships (SAR) N1 Substituents: Bulky groups (e.g., tetrahydroquinoline, adamantane) enhance target binding and stability but may reduce solubility. N2 Substituents: Methoxybenzyl groups (as in S336) favor receptor agonism, while chlorophenyl/thiazole groups (as in antiviral compounds) improve antiviral potency .
Unresolved Questions The biological activity of N1-(1-isobutyryl-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide remains uncharacterized in the literature.
Data Tables
Table 1: Molecular Properties of Selected Oxalamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Application |
|---|---|---|---|---|
| Target Compound | C24H27N3O4 | 445.49 | ~3.5 | Undefined |
| S336 (FEMA 4233) | C22H23N3O4 | 393.44 | 2.8 | Umami flavoring |
| Compound 28 (SCD1 Inhibitor) | C19H18ClFN2O4 | 392.81 | 3.2 | Enzyme inhibition |
| Compound 10 (Adamantane Derivative) | C23H25ClN2O3 | 412.91 | 4.5 | Antimicrobial research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
